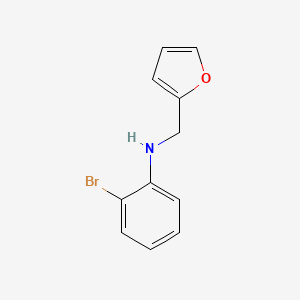

2-bromo-N-(furan-2-ylmethyl)aniline

Description

Contextualization within Aniline (B41778) and Furan (B31954) Chemistry

The significance of 2-bromo-N-(furan-2-ylmethyl)aniline is best understood by considering the chemical families from which it is derived. Aniline and its derivatives are fundamental components in chemical synthesis, serving as precursors for a vast range of materials, including dyes, polymers, and notably, pharmaceuticals. nih.govontosight.ai The aniline core provides a robust aromatic platform that can be readily functionalized, and the study of substituted anilines, such as those containing halogen atoms, is crucial for developing new synthetic methodologies. nih.gov

Concurrently, furan chemistry plays a pivotal role in modern organic synthesis, particularly in the context of bio-based chemicals. mdpi.comscirp.org Furan, a five-membered aromatic heterocycle, is often derived from furfural (B47365), a compound produced from agricultural byproducts. scirp.org Amines derived from furfural, known as furfurylamines, are recognized as valuable intermediates for producing agrochemicals, polymers, and pharmaceutical compounds. researchgate.net The reaction between furfural and anilines to form N-furfurylanilines is a key transformation that bridges these two important areas of chemistry. researchgate.netresearchgate.net

Rationale for Academic Investigation of this compound

The academic pursuit of this compound is founded on its strategic value as a synthetic intermediate. The molecule's structure is bifunctional, offering multiple sites for chemical modification. The furan ring is a common motif in many biologically active compounds, while the secondary amine linkage provides a point for further derivatization. scirp.org

The most critical feature for synthetic chemists is the presence of the bromine atom on the aniline ring. This halogen serves as a highly effective reactive handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular frameworks by forming new carbon-carbon and carbon-heteroatom bonds where the bromine atom was located.

The synthesis of this compound is typically achieved through the reductive amination of furfural with 2-bromoaniline (B46623). researchgate.net This reaction involves the initial formation of an imine (a Schiff base) from the condensation of the aldehyde (furfural) and the primary amine (2-bromoaniline), which is then reduced to the target secondary amine. epo.org Researchers have focused on developing efficient and environmentally benign catalytic systems for this transformation, such as ruthenium-based catalysts that can operate under mild, base-free conditions. researchgate.net The availability of this compound allows for its use as a scaffold to generate libraries of diverse molecules for screening in drug discovery and materials science research.

Chemical and Physical Properties

The following table summarizes key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| CAS Number | 852635-03-1 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

2-bromo-N-(furan-2-ylmethyl)aniline |

InChI |

InChI=1S/C11H10BrNO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2 |

InChI Key |

XUKXYTVACOQADE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=CO2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo N Furan 2 Ylmethyl Aniline

Precursor Selection and Design Strategies

The choice of starting materials is a critical first step in the synthesis of 2-bromo-N-(furan-2-ylmethyl)aniline. The most common precursors are 2-bromoaniline (B46623) and a derivative of furfural (B47365), such as furfuryl alcohol or furfuryl chloride.

Strategic considerations in precursor selection include:

The nature of the furan-containing reactant: Furfuryl chloride is a more reactive electrophile than furfuryl alcohol.

Reaction conditions: The furan (B31954) ring can be sensitive to acidic conditions, which may lead to unwanted polymerization. Therefore, reaction conditions must be carefully managed.

An alternative approach involves introducing the bromine atom at a later stage of the synthesis. This method starts with the synthesis of N-(furan-2-ylmethyl)aniline, which is then brominated.

Classical Synthetic Routes to this compound

Traditional methods for preparing this compound rely on well-established organic reactions.

A primary method for synthesizing this compound is the N-alkylation of 2-bromoaniline with a furfuryl halide. This reaction is typically performed in the presence of a base to neutralize the acid that is generated.

Table 1: N-Alkylation Approaches

| Reactants | Reagents | Solvent | Conditions |

|---|---|---|---|

| 2-Bromoaniline, Furfuryl chloride | Potassium carbonate | Acetonitrile | Room Temperature, 24h |

| 2-Bromoaniline, Furfuryl alcohol | Requires activation (e.g., with SOCl2) | Pyridine | 0 °C to Room Temperature |

Another classic method is reductive amination. rsc.org This one-pot reaction involves the formation of an imine from 2-bromoaniline and furfural, which is then reduced to the desired secondary amine. rsc.org Common reducing agents for this include sodium borohydride (B1222165).

An alternative route is the bromination of N-(furan-2-ylmethyl)aniline. researchgate.net This approach first requires the synthesis of N-(furan-2-ylmethyl)aniline, which can be accomplished through the reductive amination of aniline (B41778) and furfural. researchgate.net The subsequent bromination must be selective to ensure the bromine atom is added at the correct position on the aniline ring. N-Bromosuccinimide (NBS) is a common reagent for this purpose.

Table 2: Bromination of N-(Furan-2-ylmethyl)aniline

| Starting Material | Brominating Agent | Solvent | Conditions | Major Product |

|---|---|---|---|---|

| N-(Furan-2-ylmethyl)aniline | N-Bromosuccinimide (NBS) | Dichloromethane | 0 °C to Room Temperature | Mixture of ortho and para isomers |

| N-(Furan-2-ylmethyl)aniline | Bromine in Acetic Acid | Acetic Acid | Room Temperature | Mixture of isomers, potential for over-bromination |

Advanced and Sustainable Synthetic Protocols

Modern chemistry seeks to develop more efficient and environmentally friendly synthetic methods.

Catalytic methods can offer milder reaction conditions and greater efficiency. mdpi.com In the synthesis of this compound, catalytic reductive amination is a key advanced approach. rsc.org Heterogeneous catalysts like palladium on carbon (Pd/C) with hydrogen gas can be used, which simplifies the purification process. researchgate.net Some research has explored the use of ruthenium-based catalysts for the reductive amination of furfural to produce furfurylamines. mdpi.com Nickel-based catalysts have also been shown to be effective for this transformation. rsc.orgrsc.org

Green chemistry principles aim to reduce the environmental impact of chemical processes. vixra.orgchemrxiv.org For the synthesis of this compound, these principles can be applied in several ways:

Greener Solvents The use of environmentally benign solvents is a core tenet of green chemistry. researchgate.net

Catalysis Catalytic reactions are preferred as they reduce waste by using smaller quantities of reagents. nih.gov

Atom Economy Synthetic routes are designed to maximize the incorporation of starting materials into the final product. figshare.com

Energy Efficiency Developing reactions that can be run at ambient temperatures and pressures reduces energy consumption.

Table 3: Green Chemistry in Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | One-pot synthesis to minimize waste. nih.gov |

| Atom Economy | Reductive amination is favored over N-alkylation with halides. |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and solvents. |

| Design for Energy Efficiency | Microwave-assisted synthesis or reactions at ambient temperature. |

| Use of Renewable Feedstocks | Furfural is derived from biomass. frontiersin.org |

| Catalysis | Use of heterogeneous or recyclable catalysts. |

Optimization and Scale-Up Considerations in Synthesis

The industrial-scale synthesis of this compound necessitates a thorough optimization of reaction parameters to maximize yield, purity, and throughput while minimizing costs and environmental impact. The primary synthetic route, reductive amination, involves several variables that can be fine-tuned. Key areas of focus for optimization and scale-up include the choice of reducing agent, catalyst screening, solvent selection, and purification methods.

Reaction Parameter Optimization:

The efficiency of the reductive amination is highly dependent on the reaction conditions. Optimization studies typically investigate the influence of temperature, pressure, reaction time, and the stoichiometry of the reactants. For the synthesis of furfurylamines, it has been shown that these parameters are critical to achieving high selectivity. rsc.org For instance, in the reductive amination of furfural, both temperature and hydrogen pressure play a significant role in dictating the rate of reaction and the formation of byproducts. rsc.org

A systematic approach to optimization would involve a Design of Experiments (DoE) methodology to efficiently explore the parameter space. This could involve varying the molar ratio of 2-bromoaniline to furfural, the concentration of the catalyst, and the pressure of the reducing agent (if gaseous, like hydrogen).

Catalyst and Reducing Agent Selection:

A crucial aspect of optimizing the synthesis of this compound is the selection of an appropriate catalyst and reducing agent. Various systems have been employed for reductive aminations. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.com While borohydride reagents are effective at the lab scale, catalytic hydrogenation using molecular hydrogen (H₂) is often preferred for large-scale production due to its lower cost and reduced waste generation. acs.org

The choice of catalyst is paramount for the success of catalytic hydrogenation. A range of metal catalysts, such as those based on nickel, palladium, rhodium, and iridium, have been shown to be effective for reductive aminations. acs.orgresearchgate.net For the synthesis of furfurylamine (B118560) from furfural, Rh/Al₂O₃ has been identified as a highly selective catalyst. rsc.org The optimization would involve screening different catalysts and their supports to find the one that provides the best balance of activity, selectivity, and cost. The catalyst loading is another critical parameter to optimize, as lower catalyst loading is economically favorable. researchgate.net

Below is an interactive data table illustrating a hypothetical catalyst screening for the reductive amination of 2-bromoaniline with furfural.

| Catalyst | Reducing Agent | Temperature (°C) | Pressure (bar) | Yield (%) |

| 5% Pd/C | H₂ | 80 | 10 | 85 |

| 10% Pd/C | H₂ | 80 | 10 | 92 |

| 5% Rh/Al₂O₃ | H₂ | 70 | 15 | 95 |

| Raney Ni | H₂ | 100 | 20 | 78 |

| NaBH₄ | - | 25 | - | 88 |

| NaBH₃CN | - | 25 | - | 90 |

Solvent Screening:

The choice of solvent can significantly impact the reaction rate, selectivity, and ease of product isolation. For reductive aminations, a variety of solvents can be used, including alcohols (like methanol (B129727) or ethanol), ethers (like THF), and hydrocarbons (like toluene). nih.gov The solvent should be able to dissolve the reactants and intermediates, be inert under the reaction conditions, and allow for efficient heat transfer. In the context of green chemistry, the use of more environmentally benign solvents is encouraged. rsc.org For large-scale operations, the ease of solvent recovery and recycling is also a major consideration.

Purification and Isolation:

On a large scale, purification methods must be efficient and scalable. While laboratory-scale purifications might rely on column chromatography, this is often not feasible for industrial production. Alternative methods such as crystallization, distillation, or extraction are preferred. The physical properties of this compound will dictate the most suitable purification strategy. For instance, if the product is a solid, crystallization from an appropriate solvent system would be a viable and scalable purification method. The workup procedure following the reaction, which may involve quenching, phase separation, and solvent removal, also needs to be optimized for large-scale handling. orgsyn.org

Scale-Up Challenges:

Translating a laboratory-scale procedure to an industrial process presents several challenges.

Heat Transfer: Reductive aminations are often exothermic. Efficient heat removal is critical on a large scale to maintain the optimal reaction temperature and prevent runaway reactions. The choice of reactor and the use of internal cooling coils or a reactor jacket are important considerations.

Mass Transfer: In heterogeneous catalytic systems (e.g., a solid catalyst in a liquid reaction mixture with gaseous hydrogen), the rate of reaction can be limited by the transfer of reactants to the catalyst surface. Efficient stirring and gas dispersion are necessary to overcome these limitations.

Safety: The use of flammable solvents, high-pressure hydrogen, and potentially pyrophoric catalysts (like Raney Ni) requires stringent safety protocols and specialized equipment for large-scale production.

Reaction Chemistry and Mechanistic Investigations Involving 2 Bromo N Furan 2 Ylmethyl Aniline

Reactivity Profiling of the Brominated Aniline (B41778) Moiety

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. In 2-bromo-N-(furan-2-ylmethyl)aniline, the aniline ring is not strongly activated for classical SNAr. The secondary amine is an electron-donating group, which disfavors the formation of the negatively charged Meisenheimer intermediate characteristic of the SNAr mechanism.

However, the bromine atom can be replaced through transition metal-catalyzed cross-coupling reactions, which proceed through alternative mechanisms. These reactions are synthetically valuable for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provide effective pathways for the substitution of the bromine atom in ortho-bromoanilines. These reactions utilize a palladium catalyst to facilitate the coupling of the aryl bromide with a variety of nucleophiles.

| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |

| 1 | 2-bromoaniline (B46623) | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 85 | 2-bromoaniline |

| 2 | 2-bromoaniline | Aniline | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 110 | 92 | 2-bromoaniline |

This table presents illustrative data from studies on analogous compounds to predict the reactivity of this compound.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds at an aryl halide. While traditionally requiring harsh reaction conditions, modern modifications with soluble copper catalysts and ligands allow the reaction to proceed under milder conditions. This method could potentially be applied to couple this compound with various amines, alcohols, or thiols.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the aniline ring is influenced by the directing effects of both the secondary amine and the bromine substituent. The N-(furan-2-ylmethyl)amino group is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated into the aromatic ring through resonance. Conversely, the bromine atom is a deactivating, yet also ortho-, para-directing group.

The combined effect of these two substituents would direct incoming electrophiles to the positions ortho and para to the amino group (positions 4 and 6). Position 6 is sterically hindered by the adjacent bromine atom, making position 4 the most likely site for electrophilic attack.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-bromo-N-(furan-2-ylmethyl)-4-nitroaniline |

| Halogenation | Br₂, FeBr₃ | 2,4-dibromo-N-(furan-2-ylmethyl)aniline |

| Sulfonation | SO₃, H₂SO₄ | 3-bromo-5-((furan-2-ylmethyl)amino)benzenesulfonic acid |

This table outlines the predicted outcomes for electrophilic aromatic substitution reactions on this compound.

It is important to note that under strongly acidic conditions, such as those used for nitration and sulfonation, the secondary amine can be protonated to form an anilinium ion. The -NH₂⁺R- group is a strongly deactivating, meta-directing group, which would alter the regiochemical outcome of the reaction.

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The secondary amine group in this compound can act as a DMG.

The secondary amine would direct lithiation to the C6 position of the aniline ring. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent at this position. However, a competing reaction is lithium-halogen exchange at the C2 position, which is often faster than deprotonation for aryl bromides. The outcome would depend on the specific organolithium reagent used and the reaction conditions.

| Directing Group | Organolithium Reagent | Expected Lithiation Site | Potential Electrophile (E⁺) | Expected Product |

| -NHR | n-BuLi | C6 (via DoM) or C2 (via Li-Br exchange) | CO₂ then H⁺ | 6-((furan-2-ylmethyl)amino)-2-bromobenzoic acid or 2-((furan-2-ylmethyl)amino)benzoic acid |

| -NHR | t-BuLi | C6 (via DoM) or C2 (via Li-Br exchange) | (CH₃)₃SiCl | 2-bromo-N-(furan-2-ylmethyl)-6-(trimethylsilyl)aniline or N-(furan-2-ylmethyl)-2-(trimethylsilyl)aniline |

This table illustrates the potential outcomes of directed ortho metalation studies on this compound.

Reactivity of the Furan (B31954) Heterocycle

The furan ring is an electron-rich aromatic heterocycle that readily participates in various reactions, particularly electrophilic substitutions and cycloadditions.

Electrophilic Substitution on the Furan Ring

Furan is significantly more reactive than benzene (B151609) towards electrophiles, and substitution typically occurs at the C5 position (or C2 if unsubstituted) due to the formation of a more stable carbocation intermediate. In this compound, the furan ring is substituted at the C2 position with the methyleneamino group. Therefore, electrophilic attack is expected to occur at the C5 position.

Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent (e.g., POCl₃/DMF). For this compound, the Vilsmeier-Haack reaction is predicted to yield the corresponding 5-formyl derivative.

Friedel-Crafts Acylation: Furan can undergo Friedel-Crafts acylation, though it is prone to polymerization under standard Lewis acid catalysis. Milder conditions, such as using acetic anhydride with a mild Lewis acid catalyst, would be necessary. The expected product would be the 5-acylated furan.

| Reaction | Reagents | Predicted Product |

| Vilsmeier-Haack | POCl₃, DMF, then H₂O | 5-((2-bromophenylamino)methyl)furan-2-carbaldehyde |

| Friedel-Crafts Acylation | (CH₃CO)₂O, SnCl₄ | 1-(5-(((2-bromophenyl)amino)methyl)furan-2-yl)ethan-1-one |

This table shows the predicted products of electrophilic substitution on the furan ring of this compound.

Diels-Alder Cycloaddition Reactions

The furan ring can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The aromaticity of furan means that the cycloaddition is often reversible, and the reactivity is sensitive to the electronic nature of the substituents on both the furan (diene) and the dienophile. The presence of the electron-donating methyleneamino group at the C2 position is expected to enhance the reactivity of the furan ring as a diene.

The reaction with a suitable dienophile, such as N-phenylmaleimide, would lead to the formation of a 7-oxanorbornene derivative. The stereochemistry of the product (endo vs. exo) would depend on the reaction conditions.

| Dienophile | Solvent | Temperature (°C) | Expected Product |

| N-Phenylmaleimide | Toluene | 80-110 | 7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid N-phenylimide derivative |

| Maleic anhydride | Xylene | 140 | 7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative |

This table provides predicted outcomes for Diels-Alder reactions involving the furan moiety of this compound.

This compound in Transition Metal-Catalyzed Transformations

The structure of this compound contains two key features that are highly relevant for transition metal catalysis: a C(sp²)-Br bond on the aniline ring and a secondary amine linkage. These functional groups are common participants in a wide array of powerful bond-forming reactions.

C-N Cross-Coupling Reactions

While no studies have specifically reported on the use of this compound in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, it is a prime candidate for such transformations. In a hypothetical reaction, the C-Br bond would be the reactive site for oxidative addition to a palladium(0) or copper(I) catalyst. This would typically be followed by coordination of an external amine and subsequent reductive elimination to form a new C-N bond. The existing N-(furan-2-ylmethyl) group could potentially influence the reaction through steric hindrance or by coordinating to the metal center, which might necessitate specific ligand optimization to achieve high yields.

C-C Cross-Coupling Reactions

Similarly, the aryl bromide moiety of this compound is well-suited for palladium-catalyzed C-C cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction would involve coupling with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. Research on other ortho-substituted bromoanilines has shown that these substrates are generally effective, although the N-substituent can influence reaction efficiency.

Heck Reaction: Coupling with an alkene would be expected to proceed, leading to the formation of a new C-C double bond at the site of the bromine atom.

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst, would yield an ortho-alkynylated aniline derivative.

The outcomes of these reactions would be highly dependent on the chosen catalyst, ligand, base, and solvent system.

C-X Bond Functionalization Reactions

The carbon-bromine bond in this compound could also be targeted for other functionalization reactions (where X is a heteroatom). For instance, palladium- or copper-catalyzed cyanation reactions could introduce a nitrile group. Other possibilities include phosphination or thiolation reactions, which would install phosphorus or sulfur-containing moieties, respectively.

Mechanistic Elucidation of Reactions Involving this compound

The elucidation of reaction mechanisms is fundamental to optimizing reaction conditions and expanding the scope of a transformation. For the hypothetical reactions of this compound, mechanistic studies would be crucial.

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for understanding the rate-determining step of a catalytic cycle and the influence of various reaction parameters. For a hypothetical cross-coupling reaction involving this compound, kinetic experiments would likely involve:

Monitoring the reaction progress over time using techniques like GC-MS or HPLC.

Varying the concentrations of the substrate, coupling partner, catalyst, and ligand to determine the reaction order with respect to each component.

Performing experiments at different temperatures to determine activation parameters such as the activation energy (Ea).

Such studies would help to build a detailed kinetic model of the reaction, but no such data currently exists for this specific compound.

Identification and Characterization of Reaction Intermediates

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for reactions like Suzuki), and reductive elimination. For this compound, key intermediates would include:

A palladium(II) oxidative addition complex formed after the insertion of Pd(0) into the C-Br bond.

Subsequent complexes formed after ligand exchange or transmetalation.

The identification of these transient species is challenging but can sometimes be achieved through spectroscopic methods (e.g., NMR spectroscopy at low temperatures) or by designing experiments to trap and isolate them. The furan and amine functionalities in the substrate could potentially coordinate to the palladium center, leading to the formation of distinct intermediates that could be characterized. However, no such intermediates involving this compound have been reported.

Spectroscopic Characterization Methodologies for Structural Elucidation of 2 Bromo N Furan 2 Ylmethyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the precise arrangement of atoms within a molecule.

In a hypothetical ¹H NMR spectrum of 2-bromo-N-(furan-2-ylmethyl)aniline, distinct signals would be expected for each unique proton environment. The chemical shift (δ) of each signal, reported in parts per million (ppm), is influenced by the electron density around the proton. Protons in electron-rich environments are shielded and appear at lower ppm values (upfield), while those in electron-deficient environments are deshielded and appear at higher ppm values (downfield).

The integration of each signal would correspond to the number of protons it represents. Furthermore, the splitting pattern (multiplicity) of each signal, governed by spin-spin coupling with neighboring protons, provides information about the number of adjacent protons. For instance, a signal split into a triplet indicates two neighboring protons.

A theoretical data table for the expected ¹H NMR signals is presented below, based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic-H (C6-H) | 7.40 - 7.50 | Doublet | 1H |

| Aromatic-H (C4-H) | 7.10 - 7.20 | Triplet | 1H |

| Aromatic-H (C3-H, C5-H) | 6.60 - 6.80 | Multiplet | 2H |

| Furan-H (C5'-H) | 7.35 - 7.45 | Doublet | 1H |

| Furan-H (C3'-H) | 6.20 - 6.30 | Doublet | 1H |

| Furan-H (C4'-H) | 6.10 - 6.20 | Triplet | 1H |

| Methylene-H (CH₂) | 4.30 - 4.40 | Singlet/Doublet | 2H |

| Amine-H (NH) | 4.80 - 5.20 | Broad Singlet | 1H |

Note: The exact chemical shifts and multiplicities would need to be confirmed by experimental data.

A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of all carbon signals.

For this compound, distinct signals would be anticipated for each of the 11 carbon atoms in the molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. For example, the carbon atom bonded to the electronegative bromine atom (C2) would be expected to have a specific chemical shift, as would the carbons of the furan (B31954) ring and the methylene (B1212753) bridge.

A projected data table for the expected ¹³C NMR signals is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-Br (C2) | 110 - 115 |

| Aromatic C-N (C1) | 145 - 150 |

| Aromatic CH (C3, C4, C5, C6) | 115 - 135 |

| Furan C-O (C2') | 150 - 155 |

| Furan CH (C5') | 140 - 145 |

| Furan CH (C3') | 105 - 110 |

| Furan CH (C4') | 110 - 115 |

| Methylene C (CH₂) | 40 - 45 |

Note: These are estimated chemical shift ranges and require experimental verification.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum would confirm, for example, the connectivity between the different protons on the aniline (B41778) and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the methylene bridge to both the aniline and furan rings.

Vibrational Spectroscopic Analysis Techniques

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

In IR spectroscopy, a molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational frequencies of its bonds. These absorptions are observed as peaks in an IR spectrum. The position, intensity, and shape of these peaks can be used to identify the functional groups within the molecule.

For this compound, key expected vibrational modes would include:

N-H Stretch: A moderate to weak, sharp peak around 3350-3450 cm⁻¹, characteristic of a secondary amine.

C-H Stretches (Aromatic and Furan): Multiple sharp peaks typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic - CH₂): Peaks appearing just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹.

C=C Stretches (Aromatic and Furan): Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.

C-O Stretch (Furan): A strong peak, often found around 1050-1150 cm⁻¹.

C-Br Stretch: A peak in the lower frequency "fingerprint region," typically between 500 and 650 cm⁻¹.

A summary of anticipated IR absorption bands is presented in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong |

| C=C Stretch (Furan) | 1500 - 1550 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O-C Stretch (Furan) | 1050 - 1150 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Note: The precise peak positions and intensities are subject to the specific molecular environment and would be confirmed by experimental measurement.

Raman spectroscopy is a complementary technique to IR spectroscopy. It also probes molecular vibrations but is based on the inelastic scattering of monochromatic light. A key difference is that non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Aromatic Ring Breathing Modes: These often give rise to strong, sharp peaks in Raman spectra.

C-Br Stretch: The vibration of the carbon-bromine bond is expected to be Raman active.

C=C Bonds: The double bonds in the aromatic and furan rings would also show strong Raman signals.

Mass Spectrometric Analysis Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI), particularly when coupled with High-Resolution Mass Spectrometry (HRMS), are invaluable for the characterization of N-furfurylaniline derivatives.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Pattern Interpretation

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For N-(2-furylmethyl)anilines, the most significant fragmentation pathway observed in EI-MS is the cleavage of the C-N bond between the aniline nitrogen and the furfuryl methylene group. researchgate.net

The typical EI mass spectrum shows a highly abundant furfuryl cation ([C₅H₅O]⁺) at a mass-to-charge ratio (m/z) of 81, which is often the base peak. researchgate.net The complementary ion, resulting from the loss of the furfuryl group from the molecular ion, is also typically observed. For this compound, this would correspond to the [M - C₅H₅O]⁺ ion, the 2-bromoaniline (B46623) radical cation. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern for bromine-containing fragments.

Table 1: Predicted Electron Ionization (EI) Fragmentation Data for this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Ion Structure | Relative Abundance |

| 265/267 | [M]⁺˙ | [C₁₁H₁₀BrN]⁺˙ | Low |

| 184/186 | [M - C₅H₅O]⁺ | [C₆H₅BrN]⁺˙ | Moderate |

| 81 | [C₅H₅O]⁺ | Furfuryl cation | High (Base Peak) |

Note: This table is based on established fragmentation patterns for N-furfurylaniline derivatives.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. This is particularly useful for determining the molecular weight of the parent compound. longdom.orgresearchgate.net In the case of this compound, ESI-MS in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule at m/z 266/268. Collision-Induced Dissociation (CID) of this precursor ion can be used to elicit structurally informative fragments. Common fragmentation pathways for protonated N-alkylanilines involve the loss of the N-substituent.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental composition. researchgate.netfossiliontech.com This technique can distinguish between molecules that have the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm its elemental formula, C₁₁H₁₀BrNO. The measured exact mass of the molecular ion is compared to the theoretically calculated mass, with a low mass error (typically <5 ppm) providing strong evidence for the proposed formula.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |

| C₁₁H₁₁⁷⁹BrN | [M+H]⁺ | 266.0024 | Hypothetical Data | Hypothetical Data |

| C₁₁H₁₁⁸¹BrN | [M+H]⁺ | 268.0003 | Hypothetical Data | Hypothetical Data |

Note: This table presents calculated values. Observed mass and mass error would be determined experimentally.

Electronic Spectroscopic Analysis Techniques

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule upon absorption of UV or visible light. This provides information about the conjugated systems and chromophores present.

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies of Electronic Transitions

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within the aniline and furan rings. The primary electronic transitions observed in organic molecules are π → π* and n → π*. shu.ac.ukuzh.ch

The aniline moiety is a significant chromophore. Aromatic systems typically exhibit strong absorption bands due to π → π* transitions. For aniline derivatives, these bands are often observed in the 200-300 nm region. researchgate.netresearchgate.net The presence of the bromine atom and the N-furfuryl substituent will influence the position and intensity of these absorptions. The lone pair of electrons on the nitrogen atom can participate in n → π* transitions, which are generally of lower intensity and appear at longer wavelengths compared to π → π* transitions. shu.ac.uk The furan ring also contributes to the UV absorption profile.

The polarity of the solvent can affect the absorption maxima (λ_max). Typically, n → π* transitions undergo a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity, while π → π* transitions may experience a bathochromic (red) shift to longer wavelengths. shu.ac.uk

Table 3: Predicted UV-Vis Spectroscopic Data for this compound in Ethanol

| Wavelength Range (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition | Chromophore |

| 230 - 260 | High | π → π | Furan and Aniline Rings |

| 270 - 310 | Moderate to High | π → π | Substituted Aniline Ring |

| 320 - 360 | Low | n → π* | Aniline Nitrogen Lone Pair |

Note: This table presents expected absorption ranges based on data for similar aniline and furan-containing compounds. researchgate.netresearchgate.net

Theoretical and Computational Investigations of 2 Bromo N Furan 2 Ylmethyl Aniline

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are essential for understanding the three-dimensional structure and stability of a molecule. These methods provide insights into bond lengths, angles, and the preferred spatial arrangement of atoms.

Density Functional Theory (DFT) Based Geometry OptimizationDensity Functional Theory (DFT) is a robust computational method used to predict the ground-state geometry of molecules. A typical study would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, and therefore most stable, structure of the molecule.

Hypothetical Data Table for Optimized Geometry:

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Lengths (Å) | C-Br | Data not available |

| C-N | Data not available | |

| N-C(H2) | Data not available | |

| C(H2)-C(furan) | Data not available | |

| **Bond Angles (°) ** | C-C-Br | Data not available |

| C-C-N | Data not available | |

| C-N-C | Data not available | |

| Dihedral Angles (°) | C-C-N-C | Data not available |

Conformational Energy Landscape ExplorationThe presence of rotatable single bonds, such as the C-N and C-C bonds connecting the aniline (B41778) and furan (B31954) moieties, allows 2-bromo-N-(furan-2-ylmethyl)aniline to exist in various conformations. A potential energy surface (PES) scan would be performed by systematically rotating these bonds to identify all stable conformers (local minima on the energy landscape) and transition states. The relative energies of these conformers would determine their population distribution at a given temperature.

Hypothetical Data Table for Conformational Analysis:

| Conformer | Dihedral Angle (C-N-C-C) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer 1 (Global Minimum) | Data not available | 0.00 |

| Conformer 2 | Data not available | Data not available |

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. Computational methods can map the electron distribution and predict sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Hypothetical Data Table for FMO Analysis:

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

| Energy Gap (ΔE) | Data not available |

Global and Local Reactivity IndicesGlobal reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's overall reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S). Local reactivity descriptors, such as Fukui functions, would further pinpoint the most reactive atomic sites within the molecule.

Hypothetical Data Table for Global Reactivity Descriptors:

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Data not available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Data not available |

| Global Softness (S) | 1/η | Data not available |

| Chemical Potential (μ) | (E_HOMO + E_LUMO)/2 | Data not available |

Computational Modeling of Reaction Pathways

Computational modeling has become an indispensable tool for elucidating reaction mechanisms, allowing chemists to explore the energetic landscapes of chemical transformations. For this compound, these methods can predict the feasibility of synthetic routes and identify potential byproducts.

A fundamental aspect of understanding a chemical reaction is the identification of its transition state (TS) and the calculation of the associated energy barrier (activation energy). The transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the mechanism of bond formation and cleavage.

The process of identifying a transition state for a reaction involving this compound, such as an intramolecular cyclization or a substitution reaction, would typically involve the following steps:

Geometry Optimization: The initial structures of the reactant(s) and product(s) are optimized to find their lowest energy conformations.

Potential Energy Surface Scan: A relaxed or rigid scan of the bond(s) being formed or broken is performed to locate an approximate transition state structure.

Transition State Optimization: Sophisticated algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are employed to locate the exact transition state structure.

Frequency Calculation: A frequency calculation is performed on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the transition state and the reactants defines the activation energy. A lower activation energy implies a faster reaction rate. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used for these calculations in conjunction with a suitable basis set (e.g., 6-31G* or larger).

Table 1: Illustrative Energy Barrier Calculation for a Hypothetical Reaction of this compound

| Reaction Step | Structure | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactant | This compound | B3LYP/6-31G | 0.00 |

| Transition State | [Hypothetical TS Structure] | B3LYP/6-31G | +25.3 |

| Product | [Hypothetical Product Structure] | B3LYP/6-31G* | -15.8 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for organic reactions. Specific values for reactions involving this compound would require dedicated computational studies.

While transition state theory provides a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the motion of atoms over time. MD simulations can be particularly useful for exploring complex reaction mechanisms, understanding the role of solvent molecules, and identifying alternative reaction pathways.

For a reaction involving this compound, an MD simulation would involve:

System Setup: The molecule(s) of interest are placed in a simulation box, often with an explicit solvent to mimic reaction conditions.

Force Field Selection: A suitable force field, which defines the potential energy of the system as a function of atomic positions, is chosen. For organic molecules, force fields like AMBER or OPLS are common. The Automated Topology Builder (ATB) can be a resource for generating molecular topologies for MD simulations. uq.edu.au

Simulation Run: The classical equations of motion are integrated over time, generating a trajectory of atomic positions and velocities.

Analysis: The resulting trajectory is analyzed to observe reactive events, calculate free energy profiles, and understand the dynamic behavior of the system.

MD simulations can be computationally expensive, especially for reactive systems where quantum mechanical effects are important (requiring QM/MM methods). However, they provide a level of detail that is often inaccessible through experimental means alone.

Prediction of Spectroscopic Parameters

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the NMR chemical shifts (δ) of different nuclei in a molecule, providing a valuable comparison with experimental data.

The prediction of NMR chemical shifts for this compound would typically involve:

Geometry Optimization: An accurate 3D structure of the molecule is obtained through geometry optimization, usually with a DFT method.

GIAO Calculation: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. This calculation is performed on the optimized geometry.

Reference Shielding: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding value of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) calculated at the same level of theory.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (B3LYP/6-311+G(2d,p)) |

| C (aniline, C-Br) | 112.5 |

| C (aniline, C-N) | 145.8 |

| C (furan, C-O) | 152.1 |

| CH₂ | 48.3 |

Note: This data is hypothetical and for illustrative purposes. Actual chemical shifts would depend on the specific computational methodology and the true molecular conformation.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational vibrational frequency analysis can predict the vibrational spectrum of a molecule, aiding in the assignment of experimental bands.

The process involves:

Geometry Optimization and Frequency Calculation: After optimizing the molecular geometry, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

Scaling Factors: The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.

Studies on substituted anilines have demonstrated that DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), can yield theoretical vibrational spectra that are in good agreement with experimental FT-IR and FT-Raman spectra. nih.govnih.gov The analysis of the potential energy distribution (PED) can further help in assigning the calculated frequencies to specific vibrational modes, such as C-H stretching, C=C ring vibrations, and C-N stretching. nih.gov

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Scaled Frequency (cm⁻¹) |

| N-H Stretch | 3580 | 3450 |

| Aromatic C-H Stretch | 3150-3050 | 3050-2950 |

| C=C Stretch (aniline) | 1610 | 1580 |

| C=C Stretch (furan) | 1585 | 1555 |

| C-N Stretch | 1350 | 1320 |

| C-Br Stretch | 680 | 665 |

Note: This table presents hypothetical data to illustrate the output of a computational vibrational analysis. The scaling factor used is for demonstrative purposes.

Applications of 2 Bromo N Furan 2 Ylmethyl Aniline in Advanced Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

The strategic placement of the bromine atom, the secondary amine, and the furan (B31954) ring makes 2-bromo-N-(furan-2-ylmethyl)aniline an ideal starting material for constructing elaborate organic structures. These features can be selectively manipulated through various organic reactions to build molecular complexity.

Precursor in Heterocyclic Scaffold Synthesis

The structure of this compound is pre-organized for the synthesis of various heterocyclic systems, particularly those containing fused rings. The ortho-bromo amine functionality is a well-established precursor for cyclization reactions. For instance, it can undergo intramolecular C-N or C-O cross-coupling reactions to form fused nitrogen or oxygen-containing heterocycles.

One potential pathway involves a copper-catalyzed intramolecular cyclization, similar to methods used for synthesizing benzoxazoles from N-(2-bromophenyl) amides orgsyn.org. In this scenario, the amine could be acylated, followed by an intramolecular Ullmann condensation to forge a new ring system. Furthermore, the furan ring itself can participate in Diels-Alder reactions or be transformed into other cyclic structures, adding to the compound's synthetic versatility researchgate.net. Research has shown that related bromo-aniline derivatives are key intermediates in forming complex heterocyclic systems like benzofurans, which are otherwise challenging to synthesize researchgate.net.

The compound can also be utilized in multi-component reactions to build complex scaffolds in a single step. The presence of the nucleophilic amine and the reactive aromatic halide allows for sequential or tandem reactions, leading to the rapid assembly of diverse heterocyclic libraries.

Table 1: Potential Heterocyclic Scaffolds from this compound This table is interactive. Click on a row to see more details.

| Scaffold Class | Synthetic Strategy | Key Reaction | Potential Application Area |

| Benzofuro[c]quinolines | Intramolecular Heck Reaction | Pd-catalyzed C-C bond formation | Bioactive compounds, Materials Science |

| Furo-dihydroquinoxalines | Condensation & Cyclization | Reaction with α-diketones | Pharmaceuticals, Dyes |

| N-aryl Benzimidazoles | Buchwald-Hartwig Amination | Pd-catalyzed C-N bond formation | Medicinal Chemistry |

| Purine (B94841) Analogues | Multi-step synthesis/cyclization | Traube purine synthesis variant | Bioactive molecules nih.govnih.gov |

Intermediate for Potential Bioactive Molecules

Both furan and aniline (B41778) moieties are common features in many biologically active compounds. Furfurylamines, for example, are precursors to pharmaceuticals and agrochemicals researchgate.net. The this compound structure combines these pharmacophores, making it a valuable intermediate for molecules with potential therapeutic properties.

The bromine atom serves as a handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), allowing for the attachment of various functional groups to the aniline ring. These modifications can be used to tune the molecule's biological activity. For example, derivatives of 2-bromo-5-methoxy-benzohydrazide have been synthesized and shown to exhibit analgesic and antiproliferative activities nih.gov. Similarly, the core structure of this compound has been incorporated into purine-based structures, a class of compounds renowned for their diverse biological roles nih.govnih.gov.

Table 2: Examples of Potential Bioactive Derivatives This table is interactive. Click on a row to see more details.

| Derivative Class | Modification Reaction | Potential Biological Target | Reference Moiety |

| Phenyl-substituted anilines | Suzuki Coupling | Kinases, GPCRs | Bi-aryl pharmaceuticals |

| Alkynyl-substituted anilines | Sonogashira Coupling | Enzyme inhibitors, DNA intercalators | Antitumor agents |

| Fused Heterocyclic Systems | Intramolecular Cyclization | Various cellular targets | Staurosporine analogues |

| Amide/Sulfonamide Derivatives | Acylation/Sulfonylation at N-H | Protease inhibitors, Antibacterials | N-(2-bromophenyl)acetamides scbt.com |

Utilization as a Ligand Precursor in Catalysis

The field of catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and modulate its reactivity and selectivity. This compound is an excellent candidate for the development of novel ligands.

Design and Synthesis of Novel N-Donor Ligands

The compound contains a secondary amine nitrogen and a furan oxygen, both of which can act as donor atoms to coordinate with a transition metal. This makes it a precursor for bidentate N,O-ligands. The synthesis is straightforward, typically involving deprotonation of the amine followed by reaction with a metal salt.

Furthermore, the bromine atom can be replaced through cross-coupling reactions to introduce other donor groups, such as phosphines or pyridyls, creating tridentate or even tetradentate ligands. For example, reacting the compound with diphenylphosphine (B32561) under palladium catalysis could yield a P,N,O-tridentate ligand. This modular approach allows for the fine-tuning of the ligand's steric and electronic properties, which is crucial for optimizing catalytic performance. Research on related systems, such as ligands derived from 4-Bromo-N-(pyridin-2-ylmethylidene)aniline, has demonstrated the successful synthesis of well-defined metal complexes with specific coordination geometries researchgate.net.

Table 3: Examples of N-Donor Ligands Derived from this compound This table is interactive. Click on a row to see more details.

| Ligand Type | Synthetic Modification | Donor Atoms | Potential Metal Partners |

| Bidentate Amine-Ether | None (direct coordination) | N, O | Pd, Cu, Ni, Ru |

| Tridentate P,N,O | Suzuki or Hartwig coupling with a phosphine | P, N, O | Rh, Ir, Pd |

| Tridentate N,N,O | Suzuki or Hartwig coupling with a pyridine | N, N, O | Fe, Co, Ni researchgate.net |

| Bidentate Amine-Thiophene | Furan to Thiophene transformation | N, S | Ru, Rh |

Application in Homogeneous Catalytic Systems

Once complexed with a suitable transition metal, the ligands derived from this compound can be employed in various homogeneous catalytic reactions. The specific application depends on the nature of the metal and the ligand architecture.

For instance, palladium complexes bearing such ligands could be highly effective catalysts for cross-coupling reactions, where the ligand's role is to stabilize the active catalytic species and facilitate the reductive elimination step. Rhodium or ruthenium complexes could be applied in asymmetric hydrogenation or transfer hydrogenation reactions, where the chiral environment created by a modified ligand would be key to achieving high enantioselectivity. The use of related aminopyridine ligands to stabilize unique multi-metallic complexes highlights the potential for creating novel catalytic systems with unique reactivity georgiasouthern.edu. The formation of stable nickel(II) complexes with analogous Schiff base ligands further supports their applicability in catalytic cycles that involve changes in metal oxidation states researchgate.net.

Integration into Functional Materials Chemistry

The unique electronic and structural properties of this compound also make it a candidate for integration into functional organic materials. The combination of an electron-rich furan ring and a bromo-aniline moiety provides a platform for creating conjugated systems with interesting photophysical or electronic properties.

The bromine atom is a key functional group for polymerization reactions, such as Suzuki or Stille polycondensation. This could lead to the formation of conjugated polymers where the this compound unit is a repeating monomer. Such polymers could have applications in organic electronics, for example, as active layers in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Benzofuran derivatives, which can be synthesized from bromo-aniline precursors, are known to be used in organic electroluminescent devices researchgate.net. By extension, polymers incorporating the furan-aniline structure could exhibit desirable charge-transport properties and luminescence. The ability to modify the structure further at the nitrogen or via the furan ring allows for precise tuning of the material's properties, such as its solubility, bandgap, and solid-state packing.

Precursor for Polymer and Oligomer Synthesis

The structure of this compound offers several avenues for polymerization and oligomerization, leveraging both the aniline and furan components, as well as the reactive bromine atom.

Theoretical Polymerization Pathways:

Oxidative Polymerization: The aniline moiety can theoretically undergo oxidative polymerization to form polyaniline-like structures. The presence of the bulky N-(furan-2-ylmethyl) group and the ortho-bromo substituent would significantly influence the polymerization process and the properties of the resulting polymer. The steric hindrance could lead to a more soluble and processable polymer compared to unsubstituted polyaniline. The bromine atom could also influence the electronic properties of the polymer backbone.

Cross-Coupling Polymerization: The bromo- and amino- functionalities on the aniline ring present opportunities for various cross-coupling reactions to form polymers. For instance, Suzuki or Stille coupling reactions could be employed to create conjugated polymers by reacting the bromo-substituted aniline with appropriate difunctional monomers. The secondary amine could also participate in Buchwald-Hartwig amination reactions to build polymer chains.

Ring-Opening Metathesis Polymerization (ROMP): While the furan ring itself is aromatic and generally not susceptible to ROMP, it can be converted to a more reactive derivative, such as a 7-oxanorbornene derivative, which could then undergo ROMP to yield polymers with furan units pendant to the main chain.

Potential Properties of Derived Polymers and Oligomers:

The combination of the conductive potential of a polyaniline-like backbone with the unique chemical and physical properties of the furan ring could lead to materials with interesting characteristics. These might include:

Conductivity: The extended π-conjugation in polymers derived from this monomer could impart electrical conductivity.

Optical Properties: The presence of both furan and aniline moieties could result in polymers with specific absorption and emission properties, making them potentially useful in optoelectronic devices.

Thermal Stability: The aromatic nature of the monomer suggests that the resulting polymers could exhibit good thermal stability.

A hypothetical data table summarizing the potential polymerization methods and resulting polymer types is presented below.

| Polymerization Method | Reactive Site(s) | Hypothetical Polymer/Oligomer Type | Potential Properties |

| Oxidative Polymerization | Aniline N-H and aromatic C-H | Substituted Polyaniline | Enhanced solubility, tunable conductivity |

| Suzuki Cross-Coupling | C-Br bond | Conjugated Polymer | Optoelectronic activity, thermal stability |

| Buchwald-Hartwig Amination | N-H and C-Br bonds | Polyaniline derivative | Controlled polymer architecture |

Components in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. The functional groups within this compound offer several possibilities for its incorporation into such assemblies.

Potential Non-Covalent Interactions:

Hydrogen Bonding: The secondary amine (N-H) can act as a hydrogen bond donor, while the oxygen atom in the furan ring and the nitrogen atom of the amine can act as hydrogen bond acceptors. These interactions could direct the self-assembly of the molecule into specific architectures like sheets or helical structures.

π-π Stacking: The aromatic furan and benzene (B151609) rings can participate in π-π stacking interactions, further stabilizing supramolecular structures.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms (like the furan oxygen) on adjacent molecules. This is a highly directional interaction that can be used to control the geometry of the resulting assembly.

Hypothetical Supramolecular Structures:

The interplay of these non-covalent forces could lead to the formation of various supramolecular architectures:

Self-Assembled Monolayers (SAMs): The molecule could potentially form ordered monolayers on suitable substrates, driven by a combination of hydrogen bonding and π-π stacking.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms could act as ligands, coordinating to metal centers to form extended one-, two-, or three-dimensional networks. The bromo substituent could be further functionalized to introduce additional binding sites.

Liquid Crystals: The rigid, anisotropic shape of the molecule, combined with the potential for directional intermolecular interactions, suggests that it or its derivatives could exhibit liquid crystalline behavior.

A summary of the potential non-covalent interactions and the resulting supramolecular assemblies is provided in the table below.

| Non-Covalent Interaction | Participating Functional Group(s) | Potential Supramolecular Assembly |

| Hydrogen Bonding | N-H, Furan Oxygen, Amine Nitrogen | Sheets, Helices, Networks |

| π-π Stacking | Benzene Ring, Furan Ring | Dimers, Aggregates, Columns |

| Halogen Bonding | Bromine Atom | Chains, Layers |

Future Research Directions and Emerging Opportunities for 2 Bromo N Furan 2 Ylmethyl Aniline

Exploration of Undiscovered Synthetic Pathways

The primary and most direct route to 2-bromo-N-(furan-2-ylmethyl)aniline is through the reductive amination of furfural (B47365) with 2-bromoaniline (B46623). This method, widely employed for the synthesis of furfurylamines, typically involves the formation of a Schiff base intermediate, followed by reduction. researchgate.net However, to enhance efficiency, yield, and sustainability, the exploration of alternative and novel synthetic methodologies is a crucial area for future research.

One promising avenue is the investigation of one-pot synthesis protocols from biomass-derived carbohydrates, which could offer a more environmentally benign and cost-effective production method. google.com Additionally, the development of catalytic systems that can directly couple furfural and 2-bromoaniline under milder conditions with high selectivity would be a significant advancement.

Further research could also focus on post-synthetic modification of related, more readily available compounds. For instance, the selective bromination of N-(furan-2-ylmethyl)aniline could be explored, although controlling the regioselectivity on the aniline (B41778) ring would be a key challenge.

| Potential Synthetic Pathway | Reactants | Key Features | Potential Advantages |

| Reductive Amination | Furfural, 2-bromoaniline | Formation of Schiff base intermediate, subsequent reduction | Well-established method for furfurylamines |

| One-Pot Synthesis from Biomass | Biomass-derived carbohydrates, 2-bromoaniline | Direct conversion of renewable resources | Increased sustainability and cost-effectiveness |

| Catalytic Direct Coupling | Furfural, 2-bromoaniline | Use of novel catalysts to facilitate direct C-N bond formation | Milder reaction conditions, higher selectivity |

| Post-Synthetic Bromination | N-(furan-2-ylmethyl)aniline, Brominating agent | Introduction of bromine atom in a later synthetic step | Potential for controlled synthesis of isomers |

Development of Highly Selective and Efficient Transformations

The furan (B31954) and brominated aniline moieties in this compound offer multiple sites for chemical transformation. Future research should focus on developing highly selective and efficient reactions that target specific parts of the molecule, enabling the synthesis of a diverse range of derivatives with tailored properties.

For the furan ring, oxidative dearomatization could be a powerful tool to generate novel polyfunctionalized open-chain compounds or to serve as a diene in Diels-Alder reactions for the construction of complex polycyclic systems. nih.gov Conversely, selective hydrogenation of the furan ring could lead to the corresponding tetrahydrofuran (B95107) derivative, which may exhibit different biological activities and physical properties.

The bromine atom on the aniline ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. researchgate.net These reactions would allow for the introduction of a wide array of substituents, including aryl, vinyl, and amino groups, thereby creating a library of novel compounds for various applications.

| Transformation Type | Target Moiety | Potential Reagents/Catalysts | Expected Product Class |

| Oxidative Dearomatization | Furan Ring | Peroxy acids, N-Bromosuccinimide | Polyfunctionalized open-chain compounds, Diels-Alder precursors |

| Selective Hydrogenation | Furan Ring | Transition metal catalysts (e.g., Pd, Pt, Ru) | Tetrahydrofuran derivatives |

| Suzuki-Miyaura Coupling | Bromo-Aniline | Palladium catalyst, Boronic acids/esters | Aryl-substituted aniline derivatives |

| Buchwald-Hartwig Amination | Bromo-Aniline | Palladium catalyst, Amines | Diamine derivatives |

Innovative Applications in Catalysis and Materials Science

The structural features of this compound suggest its potential utility as a ligand in catalysis and as a monomer in materials science. Furfurylamines are known to have applications in the synthesis of resins and polymers, indicating that our target compound could be a valuable building block for novel materials. researchgate.net

In catalysis, the nitrogen and the furan oxygen atoms can act as a bidentate ligand, coordinating to transition metals to form novel catalysts. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by modifying the substituents on the aniline ring. These new catalysts could be explored for a variety of organic transformations.

In materials science, this compound could serve as a monomer for the synthesis of novel conductive polymers or functional polyamides. The presence of the furan ring can impart unique thermal and mechanical properties to the resulting polymers, while the bromo-aniline moiety offers a site for further functionalization or cross-linking.

| Application Area | Proposed Role of the Compound | Potential Advantages and Research Focus |

| Homogeneous Catalysis | Bidentate Ligand for Transition Metals | Tunable electronic properties for enhanced catalytic activity and selectivity. |

| Polymer Chemistry | Monomer for Novel Polymers | Synthesis of conductive polymers and functional polyamides with unique properties. |

| Functional Materials | Precursor for Advanced Materials | Development of materials with tailored optical, electronic, or thermal properties. |

Advanced Computational Methodologies for Predictive Chemical Research

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules and materials. For this compound, advanced computational methodologies can be employed to predict its properties, reactivity, and potential applications, thereby guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of a series of derivatives with their biological activity or material properties. nih.gov This can help in designing new compounds with enhanced performance. Molecular docking and molecular dynamics simulations can be used to investigate the binding of the compound to biological targets or its interaction with other molecules in a material, providing insights into its mechanism of action at the molecular level. nih.gov

Furthermore, Density Functional Theory (DFT) calculations can be utilized to study the electronic structure, spectroscopic properties, and reaction mechanisms of the compound and its derivatives. This can aid in the rational design of new catalysts and materials with desired properties.

| Computational Method | Research Objective | Predicted Outcomes and Insights |

| QSAR | Predict biological activity or material properties | Identify key structural features for desired performance. |

| Molecular Docking/Dynamics | Investigate interactions with biological targets or other molecules | Understand binding modes and mechanisms of action. |

| DFT Calculations | Study electronic structure and reaction mechanisms | Guide the design of new catalysts and materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.